4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring, an azetidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety
Mechanism of Action
Target of Action
The primary target of the compound “4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine” is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, leading to an accumulation of single-strand DNA breaks
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway Normally, PARP1 detects single-strand DNA breaks and signals for their repair. These double-strand breaks can lead to cell death, particularly in cancer cells that have defective homologous recombination pathways .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of single-strand DNA breaks. This can result in cell death, particularly in cancer cells with defective DNA repair pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-benzodioxine: This can be achieved through ring-closing metathesis of suitable precursors using catalysts such as nitro-Grela catalyst.
Synthesis of Azetidine Derivative: The azetidine ring can be introduced via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Coupling Reactions: The final step involves coupling the azetidine derivative with a pyridine derivative. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine moiety and exhibit similar chemical reactivity.
Azetidine derivatives: Compounds containing the azetidine ring, which may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(14-2-1-3-15-16(14)22-9-8-21-15)19-10-13(11-19)23-12-4-6-18-7-5-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKXWVFAAICAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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